N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Beschreibung
N-(3,5-Dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a thioacetamide moiety and substituted aromatic groups. Its structure integrates a p-tolyl group (para-methylphenyl) at position 2 of the pyrimidine ring, a 3,5-dimethylphenyl group attached via the acetamide chain, and a methyl group at position 7 of the chromene system. This compound is hypothesized to exhibit biological activity due to structural similarities with known antimicrobial and kinase-inhibiting agents .
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-17-5-8-21(9-6-17)27-31-28-24(15-22-12-18(2)7-10-25(22)34-28)29(32-27)35-16-26(33)30-23-13-19(3)11-20(4)14-23/h5-14H,15-16H2,1-4H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJRRCZICBLNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC(=CC(=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. The synthetic route often includes:
- Formation of the Chromeno-Pyrimidine Core : Utilizing appropriate starting materials to create the chromeno[2,3-d]pyrimidine structure.
- Thioacetylation : Introducing the thioacetamide moiety through a reaction with thioacetic acid.
- Final Coupling : Combining the 3,5-dimethylphenyl group with the synthesized chromeno-pyrimidine derivative to yield the final product.
This compound's molecular formula is , and it has been characterized using techniques such as NMR and mass spectrometry .
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance:
- Gram-positive Bacteria : The compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens .
- Fungal Activity : It demonstrated activity against drug-resistant Candida strains, suggesting its potential as an antifungal agent .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The thioacetamide group may interact with microbial membranes, leading to increased permeability and cell death.
Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial efficacy of various derivatives similar to this compound found promising results against resistant strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for several tested pathogens .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of related compounds on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as anticancer agents .
Data Summary
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-... | MRSA | 8 | Effective |
| N-(3,5-dimethylphenyl)-... | Candida albicans | 16 | Effective |
| Similar Derivative | E. faecium | 4 | Effective |
Wissenschaftliche Forschungsanwendungen
Molecular Details
- Molecular Formula : C21H24N4O2S
- Molecular Weight : 396.51 g/mol
- Purity : Typically >95%
The compound features a unique structural arrangement that includes a chromeno-pyrimidine moiety, which is believed to contribute to its biological activity.
Pharmacological Applications
Preliminary studies indicate that N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide exhibits significant biological activities:
- Anticancer Properties : Research suggests that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.
- Antiviral Activity : Some derivatives of similar compounds have shown potential as antiviral agents by interfering with viral replication mechanisms.
- Neuroprotective Effects : The compound may possess neuroprotective qualities, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Study :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Analogous Compounds
Core Heterocyclic Systems
The chromeno[2,3-d]pyrimidine scaffold in the target compound distinguishes it from simpler pyrimidine derivatives. For example:
- The thieno group may enhance metabolic stability compared to the chromeno system .
- N-(3,4-Dimethylphenyl)-2-[(4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydrobenzo[g]Quinazolin-2-yl)Thio]Acetamide (): Incorporates a benzo[g]quinazolinone core with a sulfamoyl group, which may improve water solubility but reduce membrane permeability relative to the target compound’s thioether linkage .
Substituent Effects on Bioactivity
- p-Tolyl vs. Other Aromatic Groups: The p-tolyl group in the target compound is structurally similar to analogs like N-((5-(p-Tolyl)Thiophen-2-yl)Sulfonyl)Acetamide (), which demonstrated ~52.36% antibacterial activity against Shigella dysenteriae. However, the chromeno-pyrimidine system in the target compound may confer broader-spectrum activity due to enhanced π-π stacking with microbial targets .
- 3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl : Compounds such as N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide () highlight the role of substituent positioning. The 3,5-dimethyl configuration in the target compound likely reduces steric hindrance, improving binding affinity compared to bulkier 2,6-substituted analogs .
Thioacetamide vs. Sulfonamide/Sulfonyl Linkages
- The thioether linkage in the target compound offers a balance between lipophilicity and metabolic stability .
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
